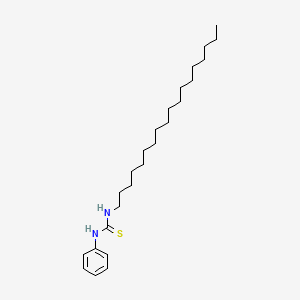
N-Octadecyl-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadecyl-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of an octadecyl group (a long carbon chain) and a phenyl group attached to the nitrogen atoms of the thiourea moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octadecyl-N’-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with octadecan-1-amine. The reaction typically involves mixing phenylisothiocyanate with octadecan-1-amine in an appropriate solvent, such as n-hexane, under controlled conditions. The reaction proceeds at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-Octadecyl-N’-phenylthiourea are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-Octadecyl-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-Octadecyl-N’-phenylthiourea has several scientific research applications:
Biology: The compound’s ability to form stable monolayers makes it useful in biological membrane studies.
Mechanism of Action
The mechanism of action of N-Octadecyl-N’-phenylthiourea involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits antioxidant properties through mechanisms such as hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer.
Inhibition of Enzymes: It acts as a competitive inhibitor of enzymes like phenoloxidase, affecting enzymatic oxidation processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Known for its use in paternity testing and as an inhibitor of melanogenesis.
N,N’-Diphenylthiourea: Used in the formation of metal chelated complexes and as a corrosion inhibitor.
N-Naphtyl-N’-phenylthiourea: Exhibits strong corrosion inhibition properties.
Uniqueness
N-Octadecyl-N’-phenylthiourea is unique due to its long carbon chain, which imparts distinct surface-active properties. This makes it particularly valuable in studies involving monolayers and membrane fabrication, setting it apart from other thiourea derivatives.
Properties
CAS No. |
6625-73-6 |
|---|---|
Molecular Formula |
C25H44N2S |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
1-octadecyl-3-phenylthiourea |
InChI |
InChI=1S/C25H44N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(28)27-24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H2,26,27,28) |
InChI Key |
OQJQHSPPUZDPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


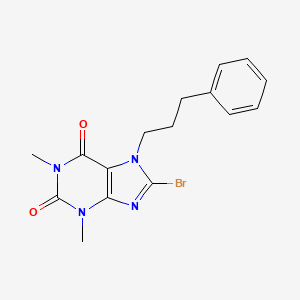

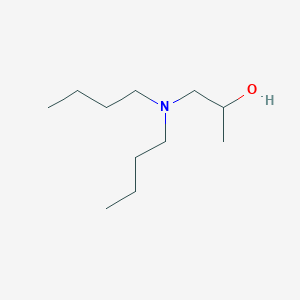
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
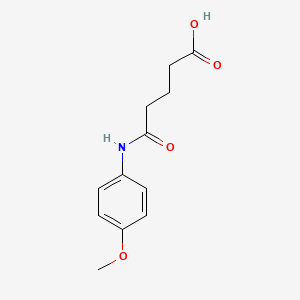

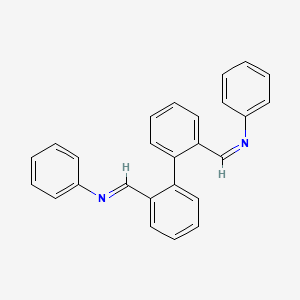
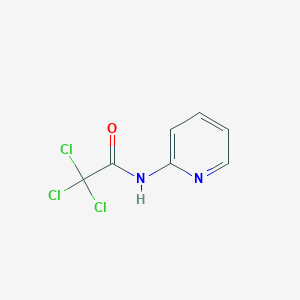
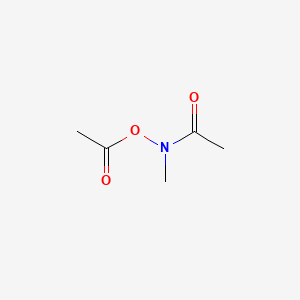



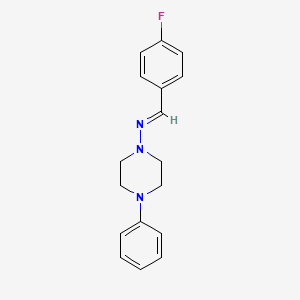
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
